molecular formula C14H14ClNO B12082779 4-Chloro-4'-ethoxy-biphenyl-2-ylamine

4-Chloro-4'-ethoxy-biphenyl-2-ylamine

Cat. No.: B12082779
M. Wt: 247.72 g/mol
InChI Key: IEWZHUWAZRONSE-UHFFFAOYSA-N
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Description

4-Chloro-4’-ethoxy-biphenyl-2-ylamine is an organic compound with the molecular formula C14H14ClNO It is a derivative of biphenyl, featuring a chloro group at the 4-position, an ethoxy group at the 4’-position, and an amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-4’-ethoxy-biphenyl-2-ylamine typically involves a multi-step process:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a halogenated benzene reacts with a boronic acid derivative in the presence of a palladium catalyst.

    Introduction of Functional Groups: The chloro and ethoxy groups can be introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using chlorine gas or a chlorinating agent, while the ethoxy group can be introduced using an ethylating agent.

Industrial Production Methods

Industrial production of 4-Chloro-4’-ethoxy-biphenyl-2-ylamine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-4’-ethoxy-biphenyl-2-ylamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The chloro group can be reduced to form a hydrogenated biphenyl derivative.

    Substitution: The chloro and ethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution can be carried out using sodium amide (NaNH2) or other strong bases, while electrophilic substitution can be achieved using reagents like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Hydrogenated biphenyl derivatives.

    Substitution: Various substituted biphenyl derivatives depending on the reagents used.

Scientific Research Applications

4-Chloro-4’-ethoxy-biphenyl-2-ylamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Industry: The compound is used in the production of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Chloro-4’-ethoxy-biphenyl-2-ylamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-4’-bromobiphenylamine
  • 4-Chloro-4’-nitrobiphenyl
  • 4’-Fluoro-biphenyl-2-ylamine

Uniqueness

4-Chloro-4’-ethoxy-biphenyl-2-ylamine is unique due to the presence of both chloro and ethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and materials.

Properties

Molecular Formula

C14H14ClNO

Molecular Weight

247.72 g/mol

IUPAC Name

5-chloro-2-(4-ethoxyphenyl)aniline

InChI

InChI=1S/C14H14ClNO/c1-2-17-12-6-3-10(4-7-12)13-8-5-11(15)9-14(13)16/h3-9H,2,16H2,1H3

InChI Key

IEWZHUWAZRONSE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(C=C(C=C2)Cl)N

Origin of Product

United States

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